N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide
Overview
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound with the molecular formula C20H26N2O5S2 This compound is characterized by its unique structure, which includes both methoxy and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Sulfamoyl Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl group.
Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzamide Core: The benzamide core is formed through the reaction of an amine with a benzoyl chloride derivative.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl and methylsulfanyl groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[5-(Diethylsulfamoyl)-2-methoxybenzoyl]-O-methylserine: This compound shares the sulfamoyl and methoxy functional groups but differs in its overall structure and properties.
N-[5-(Diethylsulfamoyl)-2-methylphenyl]-4-(difluoromethoxy)benzamide: Another similar compound with variations in the functional groups attached to the benzamide core.
Uniqueness
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-6-22(7-2)29(24,25)15-9-11-18(26-3)17(13-15)21-20(23)16-10-8-14(28-5)12-19(16)27-4/h8-13H,6-7H2,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLLTWFNMAAPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)SC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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